molecular formula C11H15NaO2 B8307824 1-Adamantanecarboxylic acid sodium salt

1-Adamantanecarboxylic acid sodium salt

Cat. No. B8307824
M. Wt: 202.22 g/mol
InChI Key: WVABPFKQHOCNMF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-Adamantanecarboxylic acid sodium salt is a useful research compound. Its molecular formula is C11H15NaO2 and its molecular weight is 202.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Adamantanecarboxylic acid sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Adamantanecarboxylic acid sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Adamantanecarboxylic acid sodium salt

Molecular Formula

C11H15NaO2

Molecular Weight

202.22 g/mol

IUPAC Name

sodium;adamantane-1-carboxylate

InChI

InChI=1S/C11H16O2.Na/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11;/h7-9H,1-6H2,(H,12,13);/q;+1/p-1

InChI Key

WVABPFKQHOCNMF-UHFFFAOYSA-M

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)[O-].[Na+]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Approximately 10 g (0.06 mole) of adamantane carboxylic acid was added to 150 ml of ethanol. An equivalent number of moles (2.2 g) of sodium hydroxide also was added to the methanol and the solution was stirred for approximately 15 minutes. This resulted in the formation of sodium adamantane carboxylate. To this reaction mixture was added 7.72 g (0.05 mole) of onitrobenzyl chloride. The resulting solution was heated to reflux temperature and stirred at this temperature for 3 hours. The ester thus formed was precipitated by adding 250 ml, in 1 aliquot, of water. The mixture was cooled to ambient temperature and the precipitate was separated by vacuum filtration. The precipitate was recrystallized from 500 ml of a one-to-one by volume solution of ethanol and water to yield approximately 6.4 g of o-nitrobenzyl adamantane carboxylate.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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